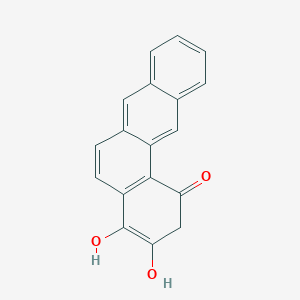
3,4-dihydroxytetraphen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydrobenz[a]anthracen-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure, consisting of fused benzene rings, which makes it an interesting subject for chemical research. It is a derivative of benz[a]anthracene, a compound that has been extensively studied for its carcinogenic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydrobenz[a]anthracen-1(2H)-one typically involves the hydrogenation of benz[a]anthracene derivatives. One common method is the reduction of benz[a]anthracene using catalytic hydrogenation. This process involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of 3,4-Dihydrobenz[a]anthracen-1(2H)-one is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes. This involves the use of large-scale hydrogenation reactors and efficient catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
3,4-Dihydrobenz[a]anthracen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: It can be further reduced to form more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: More saturated hydrocarbons like tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives
科学研究应用
3,4-Dihydrobenz[a]anthracen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds
作用机制
The mechanism by which 3,4-Dihydrobenz[a]anthracen-1(2H)-one exerts its effects is primarily through its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized in the body to form reactive intermediates, such as diol-epoxides, which are highly reactive and can bind to DNA .
相似化合物的比较
Similar Compounds
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
Dibenz[a,h]anthracene: Another PAH with a similar structure but different biological activity.
Anthracene: A simpler PAH with three fused benzene rings, used in the production of dyes and other chemicals
Uniqueness
3,4-Dihydrobenz[a]anthracen-1(2H)-one is unique due to its specific structure and the presence of a ketone group, which influences its reactivity and biological activity. Its ability to form reactive intermediates that interact with DNA sets it apart from other similar PAHs .
属性
分子式 |
C18H12O3 |
|---|---|
分子量 |
276.3 g/mol |
IUPAC 名称 |
3,4-dihydroxy-2H-benzo[a]anthracen-1-one |
InChI |
InChI=1S/C18H12O3/c19-15-9-16(20)18(21)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)17(13)15/h1-8,20-21H,9H2 |
InChI 键 |
JRJCGIGCZJTRSG-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C2=C(C1=O)C3=CC4=CC=CC=C4C=C3C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
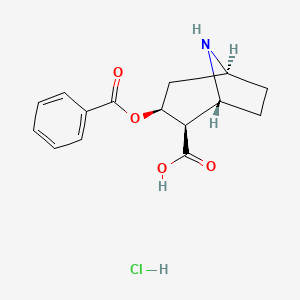
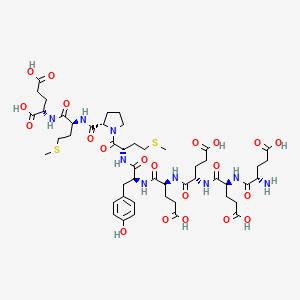

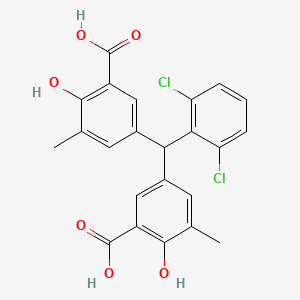
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
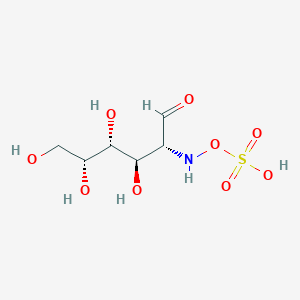
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
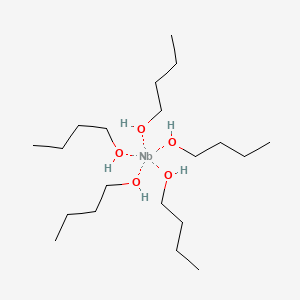
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
